4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid

Description

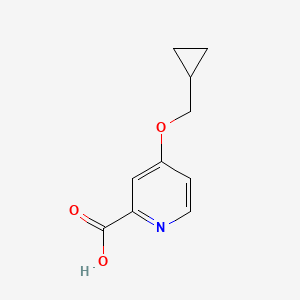

4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 4-position and a carboxylic acid group at the 2-position. Pyridine-2-carboxylic acid derivatives are widely explored as enzyme inhibitors, metal-coordinating ligands, and intermediates in organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)9-5-8(3-4-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAXTAYNYIPKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions. For example, cyclopropylmethanol can react with a suitable leaving group on the pyridine ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyridine-2-Carboxylic Acid Derivatives

The following table summarizes key structural analogues, emphasizing substituent effects on molecular properties and applications:

Substituent Effects and Functional Group Analysis

Steric and Electronic Effects

- Cyclopropylmethoxy Group : The cyclopropyl ring introduces significant steric hindrance, which may restrict rotational freedom and enhance binding specificity in drug targets. The ether oxygen provides weak electron-donating effects, balancing lipophilicity and polarity .

- Trifluoromethyl Group : This substituent is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa reduction) and improving metabolic stability in pharmaceuticals .

- Methylpiperazinyl Group : The piperazine ring adds basicity and hydrogen-bonding capacity, improving aqueous solubility in acidic environments. Such moieties are common in kinase inhibitors .

Physicochemical Properties

- Lipophilicity : Cyclopropylmethoxy and trifluoromethyl groups enhance logP values compared to methyl or methoxy substituents, favoring blood-brain barrier penetration in CNS-targeted drugs.

- Solubility : Methoxy and piperazinyl derivatives exhibit higher aqueous solubility due to polar functional groups, whereas trifluoromethyl and cyclopropylmethoxy analogues require formulation optimization .

Biological Activity

4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group. This unique structure contributes to its diverse reactivity and biological properties.

| Attribute | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Functional Groups | Carboxylic acid, ether |

| Structural Characteristics | Pyridine ring with cyclopropylmethoxy substitution |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its ability to inhibit the growth of various pathogenic microorganisms makes it a promising candidate for antibiotic development. The compound's mechanism involves the disruption of microbial cell wall synthesis, leading to cell lysis and death .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The half-maximal inhibitory concentration (IC50) values for these effects range from 10 to 25 µM, indicating significant potency .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors involved in inflammatory pathways, modulating their activity and leading to reduced inflammation and microbial growth .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyridine derivatives, including this compound, revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

In Vivo Anti-inflammatory Evaluation

In vivo experiments using animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, with a reduction percentage of approximately 70% compared to the control group. These findings support its therapeutic potential in treating inflammatory conditions .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What synthetic routes are commonly used for 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves coupling cyclopropylmethanol with a pyridinecarboxylic acid derivative. Reaction optimization includes:

- Catalyst selection : Palladium or copper catalysts (e.g., PdCl₂ or CuI) enhance cross-coupling efficiency .

- Solvent systems : Polar aprotic solvents like DMF or toluene improve solubility and reaction homogeneity .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy group at C4) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 224.08) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory toxicity category 3) .

- Waste disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Computational setup : Apply the B3LYP hybrid functional with a 6-31G(d,p) basis set to model the molecule .

- Key outputs :

- HOMO-LUMO gap (~4.5 eV) predicts reactivity.

- Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., carboxylic acid group) .

- Validation : Compare calculated IR spectra with experimental data to confirm accuracy .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable standardization : Control cell lines (e.g., HEK293 vs. HeLa), assay buffers (pH 7.4), and incubation times (24–48 hrs) .

- Dose-response curves : Use IC₅₀ values to compare potency across studies (e.g., 8.5 µM in IKK-2 inhibition assays) .

- Meta-analysis : Cross-reference structural analogs (e.g., 4-chloropyridine derivatives) to identify activity trends .

Q. What strategies improve the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH profiling : Conduct accelerated stability studies (25°C, 60% RH) across pH 2–8.

| pH | Degradation Rate (%/day) | Major Degradant |

|---|---|---|

| 2.0 | 12.5 | Cyclopropanol |

| 7.4 | 1.2 | None |

| 9.0 | 8.7 | Pyridine dimer |

Q. How does the cyclopropylmethoxy group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP analysis : The cyclopropyl group reduces hydrophilicity (calculated LogP = 1.8 vs. 0.5 for methoxy analogs) .

- Metabolic stability : Incubate with liver microsomes; CYP3A4-mediated oxidation dominates (t₁/₂ = 45 min) .

- Permeability : Caco-2 assays show moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s) due to hydrogen bonding with the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.